![molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine CAS No. 351370-98-4](/img/structure/B1321525.png)
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
概述
描述
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a chemical compound with the empirical formula C13H18N2. . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyridine core with a benzyl group attached.
作用机制
Target of Action
Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems
Mode of Action
This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription Additionally, this compound has been found to interact with various receptors in the nervous system, suggesting its potential as a sedative or analgesic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting cellular responses to external stimuli . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight its potential in therapeutic applications, particularly in the treatment of diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase I inhibits the enzyme’s function, preventing DNA replication and transcription . Additionally, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways . These molecular interactions underpin the compound’s diverse biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . These findings underscore the importance of optimizing storage and handling conditions to preserve the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as analgesic and sedative properties . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the metabolism of neurotransmitters, affecting their levels and activity in the nervous system . These interactions can have significant implications for the compound’s therapeutic potential, particularly in the treatment of neurological disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions influence the compound’s localization and concentration, affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, its interaction with topoisomerase I occurs primarily in the nucleus, where the enzyme is involved in DNA replication and transcription . Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within the cell .
准备方法
The synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine involves several steps. One common method includes the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to produce the pyridinethione precursor. The final step involves the reaction of this precursor with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolo[3,4-c]pyridine derivatives .
科学研究应用
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . this compound is unique due to its specific structure and the presence of the benzyl group, which can influence its reactivity and biological activity.
Similar compounds include:
These compounds share some structural similarities but differ in their specific chemical and biological properties.
属性
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351370-98-4 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
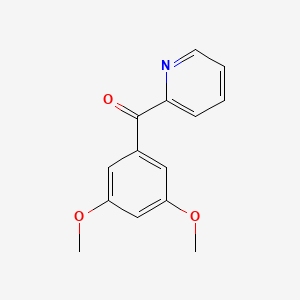
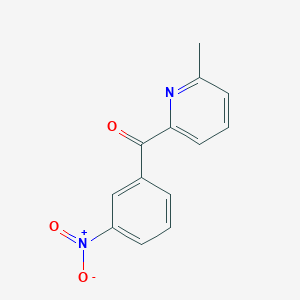
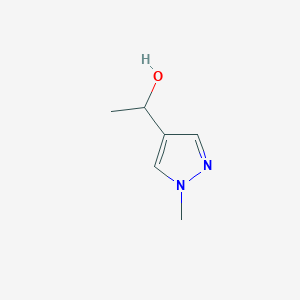
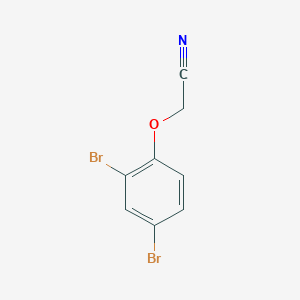
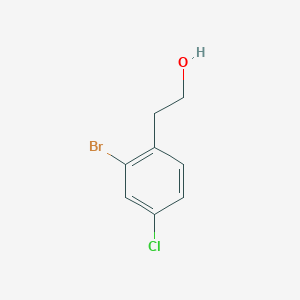
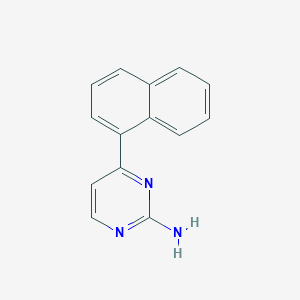

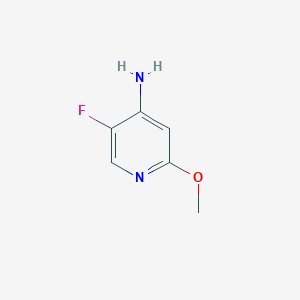
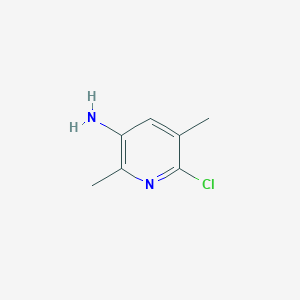
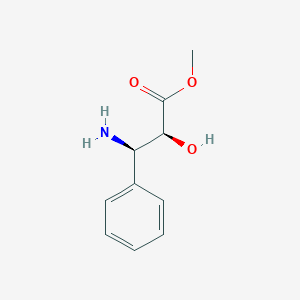
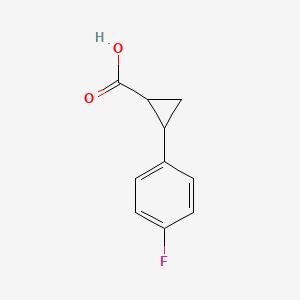
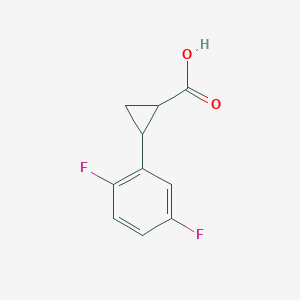
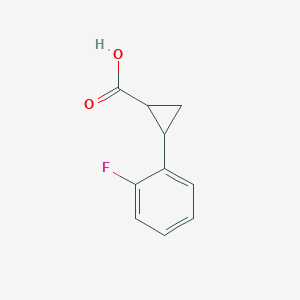
![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
